4-(1H-インドール-2-イル)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

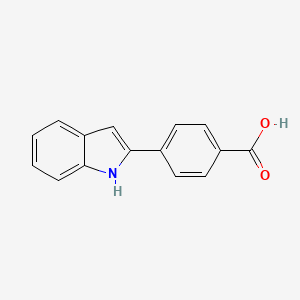

4-(1H-indol-2-yl)benzoic Acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The structure of 4-(1H-indol-2-yl)benzoic Acid consists of an indole moiety attached to a benzoic acid group, making it a compound of interest in medicinal chemistry and synthetic organic chemistry.

科学的研究の応用

4-(1H-indol-2-yl)benzoic Acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural product analogs.

Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to exhibit inhibitory activity against certain viruses . Others have shown anti-inflammatory and analgesic activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .

生化学分析

Biochemical Properties

The 4-(1H-indol-2-yl)benzoic Acid plays a crucial role in biochemical reactions. It has been found to bind with high affinity to multiple receptors, which makes it a valuable tool in the development of new useful derivatives

Cellular Effects

The effects of 4-(1H-indol-2-yl)benzoic Acid on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these influences are still being researched.

Molecular Mechanism

The molecular mechanism of action of 4-(1H-indol-2-yl)benzoic Acid is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 4-(1H-indol-2-yl)benzoic Acid is involved in are currently under study. It is known that indole derivatives, such as this compound, can interact with various enzymes or cofactors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-2-yl)benzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoindole with benzoic acid under palladium-catalyzed conditions. The reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a ligand such as triphenylphosphine. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures.

Another method involves the use of Suzuki-Miyaura coupling reactions, where 2-bromoindole is coupled with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions.

Industrial Production Methods

Industrial production of 4-(1H-indol-2-yl)benzoic Acid may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for efficient industrial production.

化学反応の分析

Types of Reactions

4-(1H-indol-2-yl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: 4-(1H-indol-2-yl)benzyl alcohol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

類似化合物との比較

Similar Compounds

Indole-3-acetic Acid: A plant hormone involved in growth and development.

Indole-2-carboxylic Acid: An intermediate in the synthesis of various pharmaceuticals.

4-(1H-indol-3-yl)benzoic Acid: A structural isomer with different biological activities.

Uniqueness

4-(1H-indol-2-yl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole moiety with a benzoic acid group makes it a versatile compound for various applications in research and industry.

生物活性

4-(1H-indol-2-yl)benzoic acid, also known as 2-(1H-indol-2-yl)benzoic acid, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(1H-indol-2-yl)benzoic acid is C15H11N1O2, featuring both an indole and a benzoic acid moiety. This structural configuration contributes to its biological activity, particularly in cancer treatment and inflammation modulation.

Anticancer Properties

Research indicates that derivatives of indole compounds, including 4-(1H-indol-2-yl)benzoic acid, exhibit significant anticancer properties. A study showed that related compounds inhibited the migration and invasion of lung cancer cells (A549) in vitro and reduced metastasis in vivo in mouse models. The mechanism involved the inhibition of protein kinase C (PKC) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in cancer progression .

Table 1: Anticancer Effects of Indole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-(1H-indol-2-yl)benzoic Acid | Not specified | Inhibition of PKCα and NF-κB |

| BHIMHA | 5, 10, 20 | Inhibition of migration/invasion |

Anti-inflammatory Activity

In addition to its anticancer effects, 4-(1H-indol-2-yl)benzoic acid has shown potential in modulating inflammatory responses. In vivo studies demonstrated its ability to inhibit xylene-induced ear edema in mice, suggesting anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation .

The biological activity of 4-(1H-indol-2-yl)benzoic acid can be attributed to several mechanisms:

- PKC Inhibition : The compound inhibits PKCα, which plays a significant role in cell proliferation and survival pathways associated with cancer.

- NF-κB Pathway Modulation : By affecting NF-κB signaling, the compound may reduce the expression of various pro-inflammatory cytokines and promote apoptosis in cancer cells.

- Proteasome Activation : Some studies suggest that benzoic acid derivatives can enhance proteasome activity, contributing to increased protein degradation in cancer cells .

Study on Lung Cancer Metastasis

A pivotal study evaluated the effects of a derivative similar to 4-(1H-indol-2-yl)benzoic acid on lung cancer metastasis. Mice treated with the compound showed a significant reduction in metastatic spread compared to controls. The study highlighted the compound's potential as a therapeutic agent for preventing lung metastasis .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 4-(1H-indol-2-yl)benzoic acid to various proteins implicated in cancer and inflammation. These studies indicated favorable binding energies, suggesting that the compound could effectively interact with target proteins involved in disease pathways .

特性

IUPAC Name |

4-(1H-indol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)16-14/h1-9,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCRBJAULXKESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。